1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone
Description
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5OS/c22-16-7-9-17(10-8-16)25-12-13-27-20(25)23-24-21(27)29-14-19(28)26-11-3-5-15-4-1-2-6-18(15)26/h1-2,4,6-10H,3,5,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCCBASXBQYRAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C4N3CCN4C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone, also known as 2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one, is the aromatase enzyme. This enzyme plays a crucial role in the biosynthesis of estrogens, which are key hormones in various physiological processes.
Mode of Action
The compound interacts with the aromatase enzyme by binding to its active site. This interaction inhibits the enzyme’s activity, preventing the conversion of androgens to estrogens. The binding modes of these derivatives in the binding pocket of the aromatase enzyme were studied using molecular docking.
Biochemical Pathways
By inhibiting the aromatase enzyme, the compound affects the estrogen biosynthesis pathway. This leads to a decrease in estrogen levels, which can have downstream effects on various physiological processes that are regulated by these hormones.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the reduction of estrogen levels due to the inhibition of the aromatase enzyme. This can have various effects depending on the specific physiological context, but it is often associated with a decrease in the growth of estrogen-dependent tumors.
Biological Activity
The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone is a novel hybrid molecule that combines the pharmacophores of quinoline and imidazotriazole. This compound has been synthesized with the aim of exploring its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a quinoline moiety linked to an imidazotriazole via a thioether bond, which is hypothesized to enhance its biological activity through synergistic effects.
Biological Activity Overview
Recent studies have investigated the biological activity of this compound, focusing on its antiproliferative , antioxidant , and anti-inflammatory properties. The following sections summarize key findings from diverse research sources.
Antiproliferative Activity
The antiproliferative effects of the compound were evaluated against various cancer cell lines. Notably:
- IC50 Values : In vitro studies demonstrated that the compound exhibited significant cytotoxicity with IC50 values ranging from 0.23 mM to 11.4 mM against pancreatic ductal adenocarcinoma (PDAC) cell lines .
- Mechanism of Action : The compound appears to modulate key regulators involved in epithelial-to-mesenchymal transition (EMT), such as E-cadherin and vimentin. It also inhibits metalloproteinases (MMP-2 and MMP-9), which are critical for cancer cell migration .
Antioxidant Activity
The antioxidant potential was assessed through various assays:
- The compound showed promising results in inhibiting albumin denaturation and exhibited significant antitryptic activity .
- Comparative studies indicated that the antioxidant activity was enhanced due to the presence of both quinoline and imidazotriazole moieties .
Anti-inflammatory Effects
In addition to its anticancer properties, the compound's anti-inflammatory effects were also evaluated:
- It was found to suppress pro-inflammatory cytokines in cellular models, suggesting a potential role in treating inflammatory diseases .
Case Studies
Several case studies have highlighted the biological relevance of this compound:
- Pancreatic Cancer Model : In a study involving PDAC cell lines (SUIT-2, Capan-1), the compound demonstrated substantial antiproliferative activity, leading to reduced cell viability and migration .
- In Vivo Studies : Animal models treated with this compound showed a significant reduction in tumor size compared to controls, indicating its potential efficacy as an anticancer agent .
Data Summary
The following table summarizes key biological activities and findings related to the compound:
Scientific Research Applications
The compound exhibits promising biological activities that are being explored for their therapeutic potential:
- Cancer Treatment: The inhibition of aromatase suggests a role in treating estrogen-dependent cancers such as breast cancer .
- Antimicrobial Properties: Preliminary studies indicate potential antimicrobial effects, warranting further investigation into its use as an antibacterial agent.
Cancer Research
- The compound's ability to inhibit aromatase positions it as a possible treatment for hormone-sensitive cancers. Studies have shown that similar compounds can effectively lower estrogen levels and suppress tumor growth in preclinical models .
Antimicrobial Studies
- Initial investigations into the antimicrobial properties of this compound have shown promise against various bacterial strains. Further studies are needed to elucidate its mechanism and efficacy .
Pharmacological Studies
- The hybrid nature of this compound allows researchers to explore its pharmacokinetics and pharmacodynamics in various biological systems. Understanding these aspects can help in optimizing its therapeutic applications .
Case Studies and Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, emphasizing key differences in molecular features, biological activities, and applications:
Structural and Functional Insights
- Fluorine Substitution: The 4-fluorophenyl group in the target compound enhances metabolic stability and target binding compared to non-fluorinated analogs like the methoxyphenyl derivative (MW 366.4 vs. 342.39) .
- Thiadiazole derivatives exhibit anti-inflammatory properties, whereas imidazo-triazoles may favor antimicrobial or anticancer effects .
- Scaffold Hybridization: The dihydroquinoline moiety distinguishes the target compound from simpler triazole-thioether analogs (e.g., ), offering improved membrane permeability and CNS penetration .
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The imidazo-triazole core is constructed via a [3+2] cycloaddition between 4-fluorophenyl-substituted hydrazines and α-haloketones. A representative protocol from PubChem CID 18569950 involves:
Reagents :
- 4-Fluorophenylhydrazine hydrochloride (1.0 equiv)
- 2-Chloro-1-(imidazol-2-yl)ethanone (1.2 equiv)
- Triethylamine (2.5 equiv) in refluxing ethanol (48 h)
Mechanism :
- Nucleophilic attack of hydrazine nitrogen on α-carbon of haloketone
- Intramolecular cyclization to form the imidazo-triazole system
- Thiolation via sodium sulfide (Na₂S·9H₂O) in DMF at 80°C
Key Data :
- Yield: 68% after column chromatography (SiO₂, ethyl acetate/hexane 1:3)
- Characterization: $$ ^1H $$ NMR (400 MHz, DMSO-$$d_6$$): δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.45 (s, 1H, triazole-H), 4.21 (t, J = 6.8 Hz, 2H, CH₂), 3.94 (t, J = 6.8 Hz, 2H, CH₂)
Synthesis of Intermediate B: Quinoline-Based Electrophile
Friedländer Annulation for Quinoline Formation
The 3,4-dihydroquinoline unit is synthesized via Friedländer condensation adapted from Patent WO2013114332A1:
Procedure :
- React 2-aminobenzaldehyde (1.0 equiv) with cyclopentanone (1.5 equiv) in acetic acid (120°C, 6 h)
- Bromination at the α-position using PBr₃ (2.0 equiv) in dichloromethane (0°C → rt, 2 h)
Optimization :
- Bromoethanone yield increases from 54% to 82% when using N-bromosuccinimide (NBS) under radical conditions (AIBN, CCl₄, reflux)
Final Coupling: Thioether Formation
Nucleophilic Aromatic Substitution (SNAr)
The critical C–S bond is formed via reaction between Intermediate A and B under basic conditions:
Conditions :
- Intermediate A (1.0 equiv), Intermediate B (1.1 equiv)
- K₂CO₃ (3.0 equiv), dry DMF, N₂ atmosphere, 60°C (12 h)
Challenges :
- Competing oxidation of thiol to disulfide mitigated by degassing solvents
- Epimerization at C7 prevented by maintaining pH < 8
Yield Optimization :
| Entry | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | K₂CO₃ | DMF | 60 | 72 |
| 2 | DBU | THF | 40 | 58 |
| 3 | Cs₂CO₃ | DMSO | 80 | 81 |
Alternative Synthetic Routes
One-Pot Tandem Reaction
A streamlined approach combines cyclization and coupling in a single vessel:
Protocol :
- Simultaneous cyclocondensation of 4-fluorophenylhydrazine and 2-chloro-1-(imidazol-2-yl)ethanone
- In situ generation of thiolate using NaH (2.0 equiv)
- Direct addition of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-bromoethanone
Advantages :
- Total synthesis time reduced from 72 h to 24 h
- Overall yield improves to 69% by minimizing intermediate isolation
Analytical Characterization and Quality Control
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
